Product packaging for 2-(Cyclopentylamino)-6-fluorobenzonitrile(Cat. No.:)

2-(Cyclopentylamino)-6-fluorobenzonitrile

Cat. No.: B13302882
M. Wt: 204.24 g/mol
InChI Key: IWJBAFGKMZGOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylamino)-6-fluorobenzonitrile ( 1154728-80-9) is a fluorinated organic compound with the molecular formula C 12 H 13 FN 2 and a molecular weight of 204.24 g/mol . It is a solid supplied for research and development purposes. As a substituted benzonitrile, this compound serves as a versatile chemical building block and key synthetic intermediate in various research fields. Its molecular structure incorporates both a nitrile group and a fluorine atom adjacent to the cyclopentylamino substituent, which is a typical scaffold in medicinal chemistry for exploring structure-activity relationships. Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable precursor in drug discovery projects . The compound is provided with the SMILES string N#CC1=C(F)C=CC=C1NC2CCCC2 . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FN2 B13302882 2-(Cyclopentylamino)-6-fluorobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

2-(cyclopentylamino)-6-fluorobenzonitrile

InChI

InChI=1S/C12H13FN2/c13-11-6-3-7-12(10(11)8-14)15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5H2

InChI Key

IWJBAFGKMZGOJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

Ligand Steric and Electronic Properties:

Steric Bulk: Bulky ligands, such as those from the biarylphosphine class (e.g., XPhos, RuPhos), promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step. The steric hindrance also facilitates the final reductive elimination.

Electron Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal promotes the oxidative addition of the aryl halide. Strong electron donation from the ligand also accelerates the rate of reductive elimination nih.gov.

Reaction Conditions:the Design of the Catalyst System is Intrinsically Linked to the Reaction Conditions. the Choice of Base, Solvent, and Temperature Must Be Compatible with the Catalyst and the Substrates. for Instance, Weaker Bases Can Be Used with Monophosphine Ligated Palladium Complexes Because the Amine Can Bind More Readily to the Palladium Centernih.gov.

Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to guide catalyst design. These computational methods can provide insights into the reaction mechanism, predict the effect of ligand modifications on reaction barriers, and help in the rational design of more efficient catalysts nih.govresearchgate.net. By understanding these principles, it is possible to develop tailored catalyst systems that provide high yields, selectivity, and efficiency for the synthesis of 2-(Cyclopentylamino)-6-fluorobenzonitrile and related compounds.

Structure Activity Relationship Sar Studies and Chemical Derivatization of the 2 Cyclopentylamino 6 Fluorobenzonitrile Scaffold

Systematic Structural Modifications of 2-(Cyclopentylamino)-6-fluorobenzonitrile

The cyclopentylamino group is a key feature of the scaffold, contributing to its lipophilic character and potentially engaging in specific hydrophobic interactions within a biological target. Modifications at this position can significantly impact the compound's affinity and selectivity.

Research on related scaffolds, such as 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, has demonstrated that the nature of the cycloalkylamino substituent is crucial for biological activity. nih.gov For instance, the inhibitory activity of these compounds can be modulated by replacing the cyclopentyl ring with other cyclic or acyclic hydrophobic moieties. nih.gov This suggests that the size and conformation of the cycloalkyl group are important determinants of potency.

Potential modifications to the cyclopentylamino moiety in the this compound scaffold could include:

Ring size variation: Expanding or contracting the cyclopentyl ring to a cyclohexyl or cyclobutyl group, respectively, would alter the steric profile and conformational flexibility of this part of the molecule.

Introduction of substituents: Adding substituents to the cyclopentyl ring, such as methyl or hydroxyl groups, could probe for additional binding pockets and influence the compound's solubility.

Ring-opening: Replacing the cyclopentyl group with various acyclic alkyl chains of differing lengths and branching would provide insights into the importance of the cyclic constraint for activity.

The following table outlines potential modifications at the cyclopentylamino moiety and their predicted impact on physicochemical properties.

ModificationPredicted Effect on Lipophilicity (LogP)Predicted Effect on Steric BulkRationale
CyclobutylaminoDecreaseDecreaseSmaller ring size reduces surface area.
CyclohexylaminoIncreaseIncreaseLarger ring size increases surface area.
(1-Methylcyclopentyl)aminoIncreaseIncreaseAddition of a methyl group.
(3-Hydroxycyclopentyl)aminoDecreaseIncreaseIntroduction of a polar hydroxyl group.

Systematic replacement of other hydrogen atoms on the benzonitrile (B105546) ring with various substituents can provide valuable SAR data. The introduction of electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., chloro, trifluoromethyl) at positions 3, 4, or 5 would modulate the electronic landscape of the molecule. This can influence binding affinity by altering dipole moments, hydrogen bonding capabilities, and susceptibility to metabolic transformations.

The following table summarizes the electronic effects of potential substituents on the fluorobenzonitrile core.

Substituent at C3, C4, or C5Electronic EffectPredicted Impact on Ring Electron Density
Methoxy (-OCH3)Electron-donating (mesomeric), Electron-withdrawing (inductive)Increase (overall)
Methyl (-CH3)Electron-donating (inductive)Increase
Chloro (-Cl)Electron-withdrawing (inductive), Weakly electron-donating (mesomeric)Decrease
Trifluoromethyl (-CF3)Strongly electron-withdrawing (inductive)Decrease

The position of the fluorine atom on the benzonitrile ring is a critical determinant of the compound's physicochemical and biological properties. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence molecular conformation, pKa, and metabolic stability. nih.govresearchgate.net

Moving the fluorine atom from the 6-position to other positions on the aromatic ring (e.g., 3-, 4-, or 5-position) would result in isomers with distinct electronic and steric properties. For instance, an ortho-fluoro substituent, as in the parent compound, can exert a significant "ortho-effect," influencing the orientation of the adjacent cyclopentylamino group through steric and electronic interactions. acs.org This can have a profound impact on the molecule's preferred conformation and its ability to bind to a target.

Studies on fluorinated benzoxaboroles have shown that the position of the fluorine substituent significantly affects the compound's acidity (pKa) and antifungal activity. nih.govresearchgate.net Similarly, research on the C-C bond activation of fluorinated benzonitriles has demonstrated that the stability of reaction products is strongly dependent on the number and position of ortho-fluorine substituents. acs.org

The following table illustrates the potential impact of fluorine's position on the properties of the 2-(cyclopentylamino)benzonitrile (B180491) scaffold.

Fluorine PositionPotential Influence on Acidity of Amino GroupPotential Influence on Conformation
3-FluoroModerate electron-withdrawing effectLess steric hindrance compared to 6-fluoro
4-FluoroStrong electron-withdrawing effectMinimal steric influence on the amino group
5-FluoroModerate electron-withdrawing effectMinimal steric influence on the amino group
6-FluoroStrong ortho-inductive and steric effectSignificant influence on the orientation of the amino group

Bioisosteric Replacements within the Scaffold

Bioisosterism is a widely used strategy in drug design where a functional group is replaced by another group with similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.netctppc.orgresearchgate.netcambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements can be envisioned.

The nitrile group can be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors. nih.gov Potential bioisosteres for the nitrile group include:

Trifluoromethyl (-CF3): This group mimics the strong electron-withdrawing nature of the nitrile. nih.gov

Oxadiazole or Triazole rings: These five-membered heterocycles can act as bioisosteres for the nitrile group, offering different hydrogen bonding capabilities and metabolic stability.

The cyclopentylamino moiety can be replaced with other lipophilic groups of similar size and shape. Examples include:

Cyclopentyl ether or thioether: Replacing the nitrogen atom with an oxygen or sulfur atom would alter the hydrogen bonding potential while maintaining a similar steric profile.

Tert-butyl group: This group can serve as a non-cyclic bioisostere for the cyclopentyl group.

The fluorobenzonitrile ring itself can be replaced by other aromatic or heteroaromatic systems to explore different chemical space while retaining key pharmacophoric features. Bicyclo[1.1.1]pentane has been successfully used as a bioisostere for a central fluorophenyl ring. u-tokyo.ac.jp

Scaffold Hopping Strategies for this compound Analogues

Scaffold hopping is a computational or synthetic strategy aimed at identifying novel core structures (scaffolds) that can maintain the essential pharmacophoric features of a known active compound. nih.govbhsai.orgniper.gov.innih.gov This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities of the original scaffold.

For the this compound scaffold, one could envision scaffold hopping strategies that replace the central fluorobenzonitrile core with other bicyclic or heterocyclic systems. The goal would be to maintain the relative spatial orientation of the cyclopentylamino group and the electron-withdrawing feature (or its bioisostere).

Examples of scaffold hopping strategies include:

Replacement of the benzonitrile with a quinazoline (B50416) or pyrimidine (B1678525) core: These nitrogen-containing heterocycles can present similar substitution patterns and electronic properties. nih.gov

Utilizing computational methods: Virtual screening and de novo design algorithms can be employed to search for novel scaffolds that fit a pharmacophore model derived from the this compound structure.

Conformational Preferences and their Influence on Molecular Recognition

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. chemistrysteps.com The conformational preferences of this compound are influenced by the rotational freedom around the C-N bond connecting the cyclopentylamino group to the fluorobenzonitrile ring, as well as the puckering of the cyclopentyl ring itself.

The presence of the ortho-fluorine atom is expected to have a significant impact on the preferred conformation. Steric repulsion between the fluorine and the cyclopentyl group may restrict the rotation around the C-N bond, leading to a more defined low-energy conformation. This conformational constraint can be advantageous for binding affinity by reducing the entropic penalty upon binding.

Understanding the conformational preferences of the this compound scaffold through computational modeling and experimental techniques like NMR spectroscopy is essential for rational drug design. This knowledge can inform the design of conformationally restricted analogues with potentially enhanced activity and selectivity.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyclopentylamino 6 Fluorobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(Cyclopentylamino)-6-fluorobenzonitrile in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F spectra, the chemical environment of each nucleus can be mapped out, confirming the compound's constitution.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopentyl protons, and the amine proton. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The cyclopentyl group would exhibit signals in the aliphatic region, with their multiplicity revealing the connectivity of the ring protons. The amine (N-H) proton would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the fluorine atom would induce characteristic splitting of the signals for the carbon atoms on the benzonitrile (B105546) ring, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations & Couplings
Aromatic CH (para to CN) ~7.30 - 7.50 ~130 - 135 Coupled to adjacent aromatic protons and ¹⁹F
Aromatic CH (meta to CN) ~6.60 - 6.80 ~110 - 115 Coupled to adjacent aromatic protons and ¹⁹F
Aromatic CH (para to F) ~6.50 - 6.70 ~112 - 118 Coupled to adjacent aromatic protons
C-F - ~160 - 165 (d, ¹JCF ≈ 250 Hz) Large one-bond C-F coupling constant
C-NH - ~150 - 155 (d, ²JCF ≈ 15 Hz) Smaller two-bond C-F coupling
C-CN - ~95 - 100 (d, ³JCF ≈ 3 Hz) Three-bond C-F coupling
CN - ~115 - 120 Characteristic nitrile carbon shift
Cyclopentyl CH-N ~3.80 - 4.20 ~55 - 60 Correlates with N-H proton and C2 of the ring
Cyclopentyl CH₂ (adjacent) ~1.50 - 2.00 ~30 - 35 Correlates with CH-N proton
Cyclopentyl CH₂ (remote) ~1.40 - 1.80 ~23 - 28 Shows correlations within the cyclopentyl ring

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly map the adjacencies within the cyclopentyl ring and among the protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It allows for the definitive assignment of the carbon signals for all C-H groups in the molecule.

The bond between the aromatic C2 carbon and the amine nitrogen may exhibit restricted rotation due to steric hindrance from the adjacent fluorine atom and nitrile group. This phenomenon can be investigated using Dynamic NMR (DNMR) spectroscopy. At sufficiently low temperatures, the rotation around the C-N bond could become slow on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent protons on the cyclopentyl ring (i.e., the protons on the carbons adjacent to the nitrogen may become diastereotopic). By acquiring spectra at various temperatures, it is possible to determine the coalescence temperature and subsequently calculate the activation energy (ΔG‡) for the rotational barrier, providing insight into the molecule's conformational dynamics. researchgate.netsemanticscholar.org

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₃FN₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺• or [M+H]⁺).

Electron ionization (EI) mass spectrometry would induce fragmentation, providing a characteristic fingerprint. The fragmentation pathways for fluorinated and amino-substituted benzonitriles can be complex. acs.orgnih.gov A plausible fragmentation pathway would likely involve:

Formation of the molecular ion ([M]⁺•).

Alpha-cleavage: Loss of a propyl radical (•C₃H₇) from the cyclopentyl ring to form a stable iminium ion.

Loss of ethene: A common fragmentation for cycloalkanes, involving the loss of C₂H₄ from the cyclopentyl group via a retro-Diels-Alder-type reaction.

Loss of HCN: Fragmentation of the benzonitrile ring can lead to the loss of a neutral hydrogen cyanide molecule.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (Nominal) Proposed Fragment Formula Proposed Structure/Origin
216 [C₁₂H₁₃FN₂]⁺• Molecular Ion
215 [C₁₂H₁₂FN₂]⁺ Loss of a hydrogen radical ([M-H]⁺)
188 [C₁₀H₉FN₂]⁺ Loss of ethene (C₂H₄) from the cyclopentyl ring
173 [C₉H₆FN₂]⁺ Loss of a propyl radical (•C₃H₇) from the cyclopentyl ring

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected bands include a sharp, strong absorption for the nitrile (C≡N) stretch, a medium-to-sharp band for the secondary amine (N-H) stretch, and multiple bands for aromatic and aliphatic C-H stretches, C=C ring stretches, and the C-F stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is typically also strong in the Raman spectrum. researchgate.net The symmetric vibrations of the aromatic ring are often more intense in Raman than in IR, aiding in the analysis of the substitution pattern.

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Secondary Amine N-H Stretch 3300 - 3500 Medium Weak
Aromatic C-H C-H Stretch 3000 - 3100 Medium Medium
Aliphatic C-H C-H Stretch 2850 - 2960 Strong Strong
Nitrile C≡N Stretch 2220 - 2240 Strong, Sharp Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Strong Medium to Strong
Amine N-H Bend 1550 - 1650 Medium Weak

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would yield accurate bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of this compound be obtained, the analysis would reveal:

Molecular Conformation: The planarity of the benzonitrile ring and the conformation of the cyclopentyl ring (e.g., envelope or twist).

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, highlighting non-covalent interactions such as hydrogen bonding (e.g., between the N-H group of one molecule and the nitrile nitrogen or fluorine atom of another) and π-π stacking between the aromatic rings. nih.govmdpi.com These interactions govern the material's bulk properties.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. The compound this compound is achiral in its ground state as it possesses a plane of symmetry. Therefore, it would not exhibit a CD spectrum under normal conditions.

However, chirality could potentially arise from atropisomerism if the rotation around the C(aryl)-N bond is sufficiently hindered, as discussed in the Dynamic NMR section. If this rotational barrier were high enough to allow for the separation of stable enantiomers at room temperature, the molecule would be considered chiral. In this hypothetical scenario, CD spectroscopy would be an invaluable tool. Each enantiomer would produce a CD spectrum that is a mirror image of the other, allowing for their differentiation and the study of their absolute configuration. rsc.org The applicability of this technique is therefore entirely contingent on the existence of stable atropisomers.

Applications of 2 Cyclopentylamino 6 Fluorobenzonitrile Scaffold in Chemical Biology and Drug Discovery Research Excluding Clinical Data

Modulation of Biological Targets (Mechanistic Focus)

The 2-(Cyclopentylamino)-6-fluorobenzonitrile scaffold is primarily utilized as a foundational element for constructing molecules that can inhibit specific protein targets. While the compound itself is not typically the final active agent, its core structure is incorporated into larger molecules designed for high-affinity binding to enzymes and receptors.

Derivatives built upon the this compound framework have been investigated as inhibitors for several key enzymes implicated in disease. The mechanism of inhibition is largely dictated by the final structure of the derivative and the nature of the target enzyme's active site.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is an enzyme that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for maintaining glucose homeostasis. nih.gov DPP-4 inhibitors block this action, thereby increasing the levels of active incretins, which in turn boosts insulin (B600854) secretion and suppresses glucagon (B607659) production. nih.govyoutube.com The inhibition mechanism can be reversible and may fall into non-competitive or mixed-type categories, depending on the inhibitor's structure. frontiersin.org The aminobenzonitrile core can be used to construct heterocyclic systems that interact with key residues in the DPP-4 active site, such as through hydrogen bonds and van der Waals forces. frontiersin.org

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK is a key enzyme in signaling pathways that regulate the production of pro-inflammatory cytokines. drugbank.com Inhibitors of p38 MAPK are of significant interest for treating inflammatory diseases. Many small molecule inhibitors are ATP-competitive, binding to the kinase's active site where ATP would normally bind. A notable mechanism involves an allosteric binding site, where an inhibitor induces a significant conformational change in the enzyme, particularly in the conserved DFG (Asp-Phe-Gly) motif, leading to potent inhibition. drugbank.com The scaffold of this compound can be elaborated to create compounds that fit into the ATP-binding pocket, with the cyclopentyl group potentially occupying a hydrophobic region to enhance binding affinity. nih.gov

AXL Receptor Tyrosine Kinase: AXL is a receptor tyrosine kinase that, when overexpressed or overactivated, is associated with cancer progression, metastasis, and drug resistance. ed.ac.uknih.gov Its activation by its ligand, Gas6, triggers downstream signaling pathways that promote cell survival and proliferation. nih.gov Small-molecule inhibitors targeting AXL are typically ATP-competitive, blocking the kinase domain and preventing the phosphorylation events that initiate signaling cascades. ed.ac.ukarcusbio.com The this compound scaffold is a valuable starting point for synthesizing potent AXL inhibitors, often forming part of a larger heterocyclic system like quinazoline (B50416), which is known to interact with the hinge region of kinase ATP-binding sites.

Below is a table summarizing the function and inhibition mechanism of these target enzymes.

Enzyme Target Biological Function Common Inhibition Mechanism Potential Role of Scaffold
DPP-4 Inactivates incretin hormones (GLP-1, GIP), regulating glucose levels. youtube.com Reversible, competitive or non-competitive binding to the active site. frontiersin.org Forms core of heterocyclic inhibitors that interact with active site residues.
p38 MAPK Regulates inflammatory cytokine production (e.g., TNF-α, IL-1). drugbank.com ATP-competitive binding or allosteric inhibition via conformational change. drugbank.com Provides a framework for inhibitors targeting the ATP-binding pocket.

| AXL Kinase | Promotes cell proliferation, survival, and migration; linked to cancer and drug resistance. nih.gov | ATP-competitive inhibition of the intracellular kinase domain. arcusbio.com | Used to construct quinazoline-based inhibitors that target the kinase hinge region. |

Understanding the dynamic interactions between a ligand (inhibitor) and its protein target is crucial for designing effective drugs. For inhibitors derived from the this compound scaffold, several key interactions contribute to binding affinity and selectivity.

The binding of a ligand to a protein is not a static event but a dynamic process involving conformational changes in both the ligand and the protein to achieve an optimal fit. nih.gov For kinase inhibitors, key interactions often involve:

Hydrogen Bonding: The nitrogen atoms within heterocyclic systems (such as quinazolines or pyrrolopyrimidines synthesized from the scaffold) frequently form hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

Hydrophobic Interactions: The cyclopentyl group is nonpolar and contributes favorably to binding by fitting into hydrophobic pockets within the active site, displacing water molecules and increasing binding affinity.

π-π Stacking: Aromatic rings in the inhibitor can stack with aromatic residues like phenylalanine or tyrosine in the binding site.

Molecular modeling, docking, and dynamics simulations are computational tools used to predict and analyze these interactions, guiding the optimization of lead compounds. mdpi.com These studies help elucidate how modifications to the scaffold, such as adding or changing functional groups, can alter the binding mode and potency of the inhibitor.

Development of Molecular Probes for Biological Systems

Molecular probes are specialized molecules used to study biological systems, for example, by visualizing specific proteins or cellular processes through fluorescence. nih.gov While the this compound scaffold possesses the necessary chemical handles for modification, its direct application in the development of widely reported molecular probes is not extensively documented in the scientific literature. Its primary utility remains in the realm of creating therapeutic candidates rather than diagnostic or imaging agents.

Scaffold Utility in Heterocyclic Chemistry

The structure of this compound is ideally suited for the synthesis of fused heterocyclic compounds, which are prevalent structures in many biologically active molecules. mdpi.com The ortho-disposed amino and nitrile groups are key reactive sites for cyclization reactions.

The synthesis of the quinazoline core is a well-established application for 2-aminobenzonitrile (B23959) derivatives. Quinazolines are a class of compounds with a broad spectrum of biological activities. researchgate.netnih.gov The reaction typically involves the condensation of the 2-aminobenzonitrile with a one-carbon unit source, such as formamide (B127407) or an orthoester, to construct the pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring. mdpi.com The presence of the cyclopentylamino group is retained in the final quinazoline structure, where it can play a crucial role in directing the molecule's interaction with its biological target. This synthetic route is a cornerstone for creating libraries of potential kinase inhibitors.

Pyrrolo[3,2-d]pyrimidines are another class of heterocyclic compounds with significant biological importance, often acting as kinase inhibitors. nih.govmdpi.com The synthesis of this scaffold can be more complex but often involves building the pyrrole (B145914) ring onto a pre-existing pyrimidine or vice versa. beilstein-journals.orgnih.gov Derivatives of this compound can be used in multi-step synthetic sequences to construct these advanced heterocyclic systems. The scaffold provides the substituted aniline (B41778) fragment necessary for the formation of the final fused-ring structure, which is recognized as a privileged scaffold in medicinal chemistry for its ability to target multiple protein families.

Application in Pyrrolidine-2-carbonitrile (B1309360) Derivatives

The pyrrolidine-2-carbonitrile moiety is a cornerstone in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. beilstein-journals.org The cyanopyrrolidine group plays a crucial role in the mechanism of these inhibitors by forming a covalent, yet reversible, bond with a key serine residue in the active site of the DPP-4 enzyme. beilstein-journals.org

A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been designed and synthesized as potent DPP-4 inhibitors. nih.gov Through extensive research, compound 17a from this series was identified as a highly efficacious, selective, and safe inhibitor of DPP-4. nih.gov In preclinical studies involving ICR and KKAy mice, administration of this compound led to a significant decrease in blood glucose levels following an oral glucose tolerance test. nih.gov

The key intermediate for the synthesis of many DPP-4 inhibitors, including the well-known drug Vildagliptin, is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. beilstein-journals.org The synthesis of this crucial building block has been optimized to be practical and efficient, often starting from readily available L-proline. beilstein-journals.org The development of these derivatives underscores the importance of the pyrrolidine-2-carbonitrile scaffold in creating effective anti-diabetic agents. nih.gov

Compound IDChemical ClassTargetKey Findings
17a Pyrrolidine-2-carbonitrile derivativeDPP-4High inhibitory activity (IC₅₀=0.017 μM), good selectivity, and efficacy in in vivo models of diabetes. nih.gov
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Pyrrolidine-2-carbonitrile derivativeN/A (Intermediate)A key and widely used intermediate for the synthesis of numerous DPP-4 inhibitors, including Vildagliptin. beilstein-journals.org

Development of Pyridin-7(8H)-one Derivatives

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors used in oncology. nih.gov The cyclopentyl group, a key feature of the this compound scaffold, is frequently incorporated into these molecules to enhance binding affinity and selectivity for the target kinase.

A prominent example is found in the synthesis of Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). A crucial step in its synthesis involves the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with cyclopentylamine. nih.gov This reaction introduces the vital cyclopentyl group, leading to an intermediate that is further elaborated to construct the final pyrido[2,3-d]pyrimidin-7-one structure. nih.gov

Further research into this class of compounds has led to the discovery of other potent kinase inhibitors. For instance, compound 7x (8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) was identified as a highly active multi-kinase inhibitor, potently targeting CDK4/CYCLIN D1 and AMPK-related kinase 5 (ARK5). nih.gov This compound demonstrated the ability to induce apoptosis in tumor cells at nanomolar concentrations in in vitro studies. nih.gov More recently, the pyrido[2,3-d]pyrimidin-7-one scaffold was utilized to develop potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a target for cancer immunotherapy. nih.gov Optimization efforts in this area led to compound 31 , which showed significant potency in both ENPP1 inhibition and stimulation of the STING pathway, demonstrating efficacy in a preclinical mouse model of breast cancer. nih.gov

The consistent use of the cyclopentyl moiety in these diverse and potent inhibitors highlights its importance for achieving high-affinity interactions within the ATP-binding pocket of various kinases and enzymes, making the broader scaffold a valuable asset in drug discovery.

Compound IDChemical ClassTarget(s)Key Findings
Palbociclib Intermediate AminopyrimidineCDK4/6 PrecursorFormed by reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, incorporating the key cyclopentyl group. nih.gov
7x Pyrido[2,3-d]pyrimidin-7-oneCDK4/CYCLIN D1, ARK5Potent multi-kinase inhibitor; induces apoptosis in tumor cells at concentrations of 30-100 nM. nih.gov
31 Pyrido[2,3-d]pyrimidin-7-oneENPP1Potent ENPP1 inhibitor, stimulates the STING pathway, and shows in vivo efficacy in a 4T1 mouse cancer model. nih.gov

Future Research Directions and Unexplored Avenues for 2 Cyclopentylamino 6 Fluorobenzonitrile

Integration of Computational and Experimental Approaches for Rational Compound Design

The advancement of derivatives from the 2-(Cyclopentylamino)-6-fluorobenzonitrile scaffold can be significantly accelerated by merging computational drug design (CADD) with traditional experimental synthesis and testing. nih.govjmpas.com CADD encompasses a range of methods, broadly categorized as structure-based or ligand-based, that can predict the therapeutic activity of molecules and suggest derivatives with improved efficacy. nih.govbeilstein-journals.orgnih.gov This in-silico approach helps to prioritize which novel compounds to synthesize, thereby saving considerable time and resources compared to high-throughput screening alone. jmpas.com

Structure-based computer-aided drug design (SB-CADD) is applicable when the three-dimensional structure of the biological target is known, often determined through X-ray crystallography or NMR. beilstein-journals.orgnih.gov Techniques like molecular docking can then be used to predict the binding orientation and affinity of newly designed ligands to the target's binding site. researchgate.net For the this compound scaffold, this would involve designing a library of virtual derivatives and docking them against a known protein target to identify candidates with the most favorable interactions.

In cases where the target's structure is unknown, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) studies are invaluable. jmpas.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, allowing for the prediction of potency for unsynthesized analogues. jmpas.com

Table 1: Hypothetical CADD Workflow for Derivative Design

PhaseTechniqueObjectiveExpected Outcome
1. Target IdentificationLiterature Review / ProteomicsIdentify and validate a disease-relevant protein target.A validated 3D protein structure.
2. Virtual ScreeningMolecular DockingPredict binding affinity of virtual derivatives to the target.A ranked list of "hit" compounds.
3. Model BuildingQSAR AnalysisDevelop a predictive model for biological activity.A mathematical model correlating structure with activity.
4. Lead OptimizationDe Novo Design / Molecular DynamicsRefine "hit" compounds to improve potency and ADME properties.Prioritized lead candidates for synthesis.
5. Experimental ValidationChemical Synthesis & Biological AssaysSynthesize and test the prioritized candidates.Confirmation of predicted activity and SAR.

Exploration of Novel Reaction Pathways for Enhanced Scaffold Diversity

Expanding the chemical diversity of derivatives is crucial for exploring the full therapeutic potential of the this compound scaffold. Benzonitrile (B105546) and its derivatives are vital intermediates in the manufacturing of pharmaceuticals, dyes, and other organic compounds. medcraveonline.comresearchgate.net Future research should focus on developing and employing novel synthetic strategies to modify the core structure in various ways.

Modern synthetic methodologies offer numerous avenues for diversification. For instance, late-stage functionalization techniques could allow for the modification of the benzonitrile or cyclopentyl rings on advanced intermediates, providing rapid access to a wide range of analogues. Exploring photochemical reactions or novel catalytic systems could also unveil unprecedented transformations and lead to the creation of unique molecular architectures. acs.org A "ring replacement" strategy, for example, could be explored to convert more readily available pyridine-based starting materials into functionalized benzonitriles. researchgate.net The goal is to generate a library of compounds with varied steric and electronic properties to comprehensively probe the structure-activity relationship (SAR).

Table 2: Potential Synthetic Strategies for Scaffold Diversification

Reaction TypeTarget MoietyPotential ModificationDesired Outcome
Cross-Coupling ReactionsBenzonitrile RingIntroduction of aryl, alkyl, or heteroaryl groups.Explore new binding pockets, modulate electronics.
C-H ActivationCyclopentyl RingDirect functionalization with various groups (e.g., -OH, -NH2).Improve solubility, introduce new interaction points.
Ring-Opening/Closing ReactionsCyclopentyl RingTransformation into different carbocyclic or heterocyclic systems.Drastically alter scaffold shape and properties.
Multicomponent ReactionsBuilding BlocksEfficient, one-pot synthesis of complex derivatives.Rapid library generation for screening.

Synergistic Applications of Advanced Analytical Techniques for Deeper Mechanistic Insights

To optimize a drug candidate, a deep understanding of its interaction with its biological target is essential. A suite of advanced biophysical and analytical techniques can be synergistically applied to elucidate the mechanism of action at a molecular level. nih.gov These methods provide crucial data on binding affinity, kinetics, thermodynamics, and structural engagement. iaanalysis.commdpi.com

Techniques such as Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) offer real-time, label-free analysis of binding kinetics (association and dissociation rates) between the compound and its target protein. nih.govnih.gov Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, providing a complete energetic profile of the interaction. mdpi.com For high-resolution structural insights, X-ray crystallography or cryo-electron microscopy can be used to solve the structure of the compound bound to its target, revealing the precise binding mode and key intermolecular interactions.

Table 3: Overview of Analytical Techniques for Mechanistic Studies

TechniqueInformation GainedSignificance for Drug Design
Surface Plasmon Resonance (SPR)Binding affinity (KD), kinetics (kon, koff). nih.govmdpi.comQuantifies binding strength and residence time.
Isothermal Titration Calorimetry (ITC)Thermodynamics (ΔH, ΔS), stoichiometry. mdpi.comReveals the driving forces of binding.
Thermal Shift Assay (TSA)Target engagement and stabilization. mdpi.comConfirms direct binding to the target protein.
X-ray CrystallographyHigh-resolution 3D structure of the ligand-protein complex.Guides structure-based design and optimization.
Microscale Thermophoresis (MST)Binding affinity in solution, including complex biological liquids. nih.govmdpi.comVersatile method for quantifying interactions.

Identification and Validation of Novel Biological Targets for Scaffold Application

A crucial avenue for future research is the identification and validation of new biological targets for the this compound scaffold. danaher.com This process is a foundational step in drug discovery, ensuring that a molecular target is relevant to a disease and can be modulated by a therapeutic. danaher.comtechnologynetworks.com

Target identification can begin with phenotypic screening, where a library of derivatives is tested in disease-relevant cellular or organismal models to identify compounds that produce a desired effect. Once an active compound ("hit") is found, the next step is target deconvolution to determine its molecular target. technologynetworks.comnih.gov This can be achieved through methods like affinity chromatography, chemical proteomics, or genetic approaches. nih.gov

Following identification, target validation is performed to confirm that modulating the identified target is indeed responsible for the observed therapeutic effect. technologynetworks.comnih.gov This involves a series of in vitro and in vivo experiments to establish a clear link between the target, the compound's action, and the disease pathology. danaher.comnih.gov Discovering novel, "druggable" targets for this scaffold could significantly expand its therapeutic applications into new disease areas. technologynetworks.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Cyclopentylamino)-6-fluorobenzonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the cyclopentylamino group to a pre-functionalized fluorobenzonitrile scaffold (e.g., via bromo or chloro intermediates) under controlled conditions. Optimization may include temperature modulation (e.g., 60–80°C for cyclopentylamine coupling), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Pd-based catalysts for cross-coupling reactions). Evidence from analogous compounds suggests that protecting groups may enhance regioselectivity during substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies nitrile (C≡N) and amine (N-H) stretches. Comparative analysis with structurally related compounds, such as 2-bromo-6-fluorobenzonitrile, highlights the importance of fluorine chemical shifts in NMR for positional confirmation .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the cyclopentylamino moiety. Stability studies on similar fluorobenzonitriles recommend desiccants to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the cyclopentylamino group at the 2-position of 6-fluorobenzonitrile be addressed?

  • Methodological Answer : Use directing groups (e.g., bromine at the 2-position) to guide substitution. For instance, bromo-fluorobenzonitrile intermediates (e.g., 2-bromo-6-fluorobenzonitrile) can undergo Buchwald-Hartwig amination with cyclopentylamine. Computational modeling (DFT) may predict electronic effects of fluorine and directing groups on reaction pathways .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer : Optimize stoichiometry (e.g., excess cyclopentylamine to drive reaction completion) and employ purification techniques like column chromatography or recrystallization. For persistent impurities (e.g., di-substituted byproducts), HPLC with UV detection at 254 nm can isolate the target compound .

Q. How can degradation pathways of this compound be elucidated under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., phosphate buffer at pH 7.4, 37°C). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, such as hydrolyzed nitriles or oxidized amines. Comparative studies with fluorobenzonitrile analogs suggest fluorine’s electron-withdrawing effects may slow hydrolysis .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition or receptor-binding assays) should be paired with cytotoxicity profiling (MTT assay). Structural analogs with cyclopentylamino groups, such as selodenoson derivatives, demonstrate adenosine receptor affinity, suggesting similar screening frameworks .

Q. How can contradictory data on the solubility of this compound in polar solvents be resolved?

  • Methodological Answer : Replicate solubility tests (e.g., shake-flask method) across multiple solvents (DMSO, ethanol, water) under controlled temperatures. Conflicting reports may arise from residual solvent impurities; thus, purity verification via NMR and elemental analysis is critical .

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